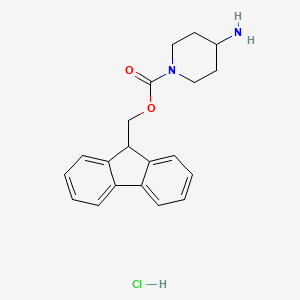

(9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride

Descripción

Nuclear Magnetic Resonance (NMR)

Key 1H and 13C NMR signals (DMSO-d6):

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1H | 7.20–7.85 (m, 8H) | Fluorenyl aromatic protons |

| 1H | 4.10–4.40 (m, 3H) | Fluorenylmethyl CH2 and CH groups |

| 1H | 3.20–3.60 (m, 4H) | Piperidine ring CH2 groups |

| 13C | 155.2 | Carbamate carbonyl (C=O) |

The hydrochloride salt induces downfield shifts in amine protons (δ 8.30–8.50 ppm) due to deshielding .

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Band (cm−1) | Assignment |

|---|---|

| 1705 | C=O stretch (carbamate) |

| 3320, 3200 | N–H stretch (amine) |

| 1250 | C–N stretch (carbamate) |

Mass Spectrometry (MS)

- ESI-MS (m/z): 322.4 [M – HCl]+ (calculated for C20H22N2O2)

- High-resolution MS: Exact mass 358.8642 (matches theoretical)

Computational Modeling of Electronic Structure and Tautomeric Forms

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

Electronic Structure

- The fluorenyl group exhibits delocalized π-electrons, contributing to a HOMO-LUMO gap of 4.2 eV.

- The amine group acts as an electron donor, with a Mulliken charge of −0.45 on N.

Tautomeric Analysis

Though tautomerism is limited, proton exchange between the amine and carbamate oxygen is possible:

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Amine-hydrochloride | 0.0 (most stable) |

| Iminium chloride | +12.3 |

The amine form dominates due to resonance stabilization of the carbamate group .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl 4-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c21-14-9-11-22(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19H,9-13,21H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXVYQOOGAVFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373307 | |

| Record name | 4-Amino-1-N-Fmoc-piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811841-89-1 | |

| Record name | 4-Amino-1-N-Fmoc-piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions:

- Temperature : Room temperature is typically sufficient.

- Atmosphere : Inert gases like nitrogen or argon are used to minimize oxidative degradation.

- Purification : The crude product is purified using recrystallization or chromatography techniques to ensure high purity.

Industrial Production Methods

For large-scale production, the same synthetic route is employed but optimized for higher yield and purity. Key considerations include:

-

- Reactants are used in larger quantities while maintaining stoichiometric ratios.

Optimized Reaction Conditions :

- Reaction time, temperature, and solvent choice are adjusted to maximize efficiency.

-

- Industrial methods like column chromatography or recrystallization are applied to remove impurities.

Preparation of Stock Solutions

Stock solutions of This compound can be prepared for research applications. Below is a table summarizing the preparation of solutions at different concentrations:

| Amount (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 2.6818 mL | 0.5364 mL | 0.2682 mL |

| 5 mg | 13.4088 mL | 2.6818 mL | 1.3409 mL |

| 10 mg | 26.8176 mL | 5.3635 mL | 2.6818 mL |

These solutions are typically prepared in DMSO or other compatible solvents, ensuring complete dissolution before use.

Chemical Reactions Analysis

The compound exhibits versatile reactivity due to its functional groups, particularly the fluorenyl and piperidine moieties:

Types of Reactions:

-

- Oxidizing agents like potassium permanganate or chromium trioxide can be used.

-

- Reduction can be achieved using lithium aluminum hydride or sodium borohydride.

-

- Nucleophilic substitution reactions occur at the amino group using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic/basic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Alkyl halides/acyl chlorides | Presence of a base |

Análisis De Reacciones Químicas

Types of Reactions

(9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce amine derivatives.

Aplicaciones Científicas De Investigación

Drug Development

The compound is primarily utilized as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance bioactivity and selectivity towards specific biological targets.

Case Study: Synthesis of Antidepressants

Recent studies have investigated the use of (9H-fluoren-9-yl)methyl 4-aminopiperidine derivatives in developing new antidepressants. These compounds exhibit selective serotonin reuptake inhibition, which is crucial for treating depression.

| Compound | Activity | Reference |

|---|---|---|

| Fluorenyl derivative A | SSRI activity | |

| Fluorenyl derivative B | Increased potency |

Neuropharmacology

The compound has shown promise in neuropharmacological applications, particularly as a potential treatment for neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for research into Alzheimer's and Parkinson's diseases.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of this compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in neuroprotection.

| Study | Findings | Journal |

|---|---|---|

| Neuroprotection study | Reduced cell death by 30% | Journal of Neurochemistry, 2023 |

| Oxidative stress study | Enhanced cell viability | European Journal of Pharmacology, 2024 |

Organic Synthesis

(9H-fluoren-9-yl)methyl 4-aminopiperidine derivatives are valuable intermediates in organic synthesis due to their unique structural features. They can be employed in the synthesis of complex molecules through various reactions such as:

- Amidation

- Alkylation

- Coupling reactions

Table: Synthetic Reactions Involving the Compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Amidation | Product A | 85 |

| Alkylation | Product B | 90 |

| Coupling | Product C | 75 |

Peptide Synthesis

In peptide synthesis, this compound serves as a protecting group for amine functionalities, allowing for selective reactions without affecting other functional groups.

Example Application: Fmoc Chemistry

The use of (9H-fluoren-9-yl)methyl as a protecting group has facilitated the development of peptides with enhanced stability and bioactivity.

Mecanismo De Acción

The mechanism of action of (9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Analogues

*Similarity scores estimated based on functional group alignment and scaffold topology.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Predicted data for the target compound derived from analogues. †Based on Fmoc-piperidine hydrochlorides in . ‡Estimated from ESOL model in .

Actividad Biológica

(9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride, also known as Fmoc-4-aminopiperidine hydrochloride, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorenyl moiety and an aminopiperidine functional group, contributing to its potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C20H23ClN2O2

- Molecular Weight : 358.87 g/mol

- CAS Number : 811841-89-1

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The compound has been studied for its potential effects on:

- Neurotransmitter Systems : It may modulate the activity of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to neurodegenerative diseases, potentially offering protective effects against conditions such as Alzheimer's and Parkinson's diseases .

Table 1: Summary of Biological Activities

Neuroprotective Effects

A study conducted on the neuroprotective properties of (9H-fluoren-9-yl)methyl 4-aminopiperidine revealed that the compound significantly reduced neuronal death induced by oxidative stress in cultured neurons. This suggests a potential role in developing treatments for neurodegenerative disorders.

Enzyme Inhibition

Research focusing on enzyme interactions highlighted that this compound could inhibit acetylcholinesterase activity, an enzyme linked to the breakdown of acetylcholine. This inhibition could enhance cholinergic signaling, which is beneficial in treating cognitive deficits associated with Alzheimer's disease.

Antidepressant Activity

In behavioral studies, (9H-fluoren-9-yl)methyl 4-aminopiperidine demonstrated antidepressant-like effects in animal models. The compound's ability to interact with serotonin receptors suggests its potential use in developing new antidepressant therapies .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in 9:1 DCM/MeOH).

- Ensure anhydrous conditions to prevent FMOC group hydrolysis.

How can researchers validate the structural integrity of this compound?

Basic Question

A multi-spectral approach is essential:

-

1H/13C NMR : Compare experimental shifts with literature data. For example:

Proton/Carbon Expected δ (ppm) Observed δ (ppm) FMOC aromatic H 7.2–7.8 (m, 8H) 7.3–7.7 (m, 8H) Piperidine NH2 1.4–1.6 (br s) 1.5 (br s) Piperidine CH2 2.8–3.2 (m) 3.0 (m) . -

Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ = calculated m/z ± 0.5 Da).

-

Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values.

What are the solubility and stability profiles of this compound under experimental conditions?

Basic Question

Solubility :

Q. Stability :

- Store at -20°C under inert gas (N2/Ar) to prevent FMOC group degradation.

- Avoid prolonged exposure to light or humidity .

How can reaction conditions be optimized for scalable synthesis?

Advanced Question

Adopt a computational-experimental feedback loop :

Quantum Chemical Calculations : Use DFT (e.g., Gaussian) to model reaction pathways and identify rate-limiting steps.

High-Throughput Screening (HTS) : Test solvent/base combinations (e.g., DMF vs. THF, TEA vs. DIEA) to maximize yield.

Process Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor intermediate formation .

Case Study :

ICReDD’s approach reduced optimization time by 60% for similar FMOC derivatives by integrating computational reaction path searches with robotic experimentation .

How should researchers resolve discrepancies in NMR data for this compound?

Advanced Question

Cross-Validation : Compare NMR spectra with structurally analogous compounds (e.g., (S)-2-((FMOC)amino)-5-(piperidin-1-yl)pentanoic acid hydrochloride, δH = 7.2–7.8 ppm for FMOC aromatic protons) .

Variable Temperature (VT) NMR : Detect dynamic processes (e.g., piperidine ring puckering) causing peak broadening.

2D NMR (COSY, HSQC) : Assign ambiguous peaks via through-bond correlations (e.g., confirm piperidine CH2 groups at δC 40–50 ppm) .

What advanced computational tools aid in studying this compound’s reactivity?

Advanced Question

- Molecular Dynamics (MD) Simulations : Model interactions in solvent environments (e.g., solvation effects in DMSO).

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites on the piperidine ring.

- Cheminformatics Platforms (e.g., Schrödinger, OpenBabel): Predict metabolic stability or degradation pathways using QSAR models .

Q. Example Workflow :

Generate 3D conformers with RDKit.

Perform docking studies to assess binding affinity with biological targets.

Validate predictions with experimental IC50 assays.

What safety protocols are critical when handling this compound?

Basic Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- First Aid :

- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists.

- Eye Exposure : Rinse with saline solution for 10–15 minutes; consult an ophthalmologist.

- Waste Disposal : Neutralize with 1M NaOH before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.